Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 127556-78-9
VCID: VC21225528
InChI: InChI=1S/C12H13N3O.ClH/c1-16-9-2-3-10-8(6-9)7-11-12(13)14-4-5-15(10)11;/h2-3,6-7H,4-5H2,1H3,(H2,13,14);1H
SMILES: COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.Cl
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol

Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride

CAS No.: 127556-78-9

Cat. No.: VC21225528

Molecular Formula: C12H14ClN3O

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride - 127556-78-9

Specification

CAS No. 127556-78-9
Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
IUPAC Name 8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-amine;hydrochloride
Standard InChI InChI=1S/C12H13N3O.ClH/c1-16-9-2-3-10-8(6-9)7-11-12(13)14-4-5-15(10)11;/h2-3,6-7H,4-5H2,1H3,(H2,13,14);1H
Standard InChI Key RFZJLRFBSZQOQK-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.Cl
Canonical SMILES [H+].COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator